molecular formula C17H13NO B1606230 N-1-Naphthylbenzamide CAS No. 634-42-4

N-1-Naphthylbenzamide

Cat. No.: B1606230
CAS No.: 634-42-4
M. Wt: 247.29 g/mol
InChI Key: ALANUUFGKYEMNI-UHFFFAOYSA-N
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Description

Key Geometric Parameters

The crystallographic data indicate the following structural details:

  • Dihedral angle : The angle between the naphthalene ring system and the benzamide phenyl ring is 86.63°, suggesting a twisted conformation that minimizes steric strain.
  • Hydrogen bonding : Intermolecular N–H···O interactions (2.214 Å) link molecules into infinite chains along specific crystallographic axes.
  • Bond lengths and angles :
Bond Length (Å) Angle (°) Source
N1–C1 1.354(3) 122.9(2)
O1–C1 1.225(2) 122.3(2)
C1–C2 1.490(3) 120.8(2)

These parameters confirm the anti-periplanar arrangement of the N–H and C=O bonds, a configuration critical for stabilizing the amide group.

Conformational Stability

The twisted geometry between the benzamide and naphthalene rings arises from competing electronic and steric factors:

  • Electronic interactions : Partial conjugation between the naphthalene π-system and the amide group.
  • Steric hindrance : Bulky naphthalene substituents restrict coplanarity with the benzamide ring.

Comparative Analysis of Tautomeric Forms

While this compound itself does not exhibit tautomerism under standard conditions, its structural analogs and related amides provide insights into potential tautomeric equilibria.

Tautomerism in Related Systems

  • Benzanilide : Undergoes photoinduced proton transfer to form an imidol tautomer via intramolecular hydrogen bonding.
  • Isoquinoline derivatives : Tautomeric equilibria between amide and enamine forms are observed in polar solvents, influenced by solvent polarity and temperature.

Structural Constraints in this compound

The absence of tautomerism in this compound is attributed to:

  • Steric hindrance : The bulky naphthalene group prevents rotation around the N–C bond, limiting access to alternative tautomeric forms.
  • Electronic stabilization : The anti-periplanar N–H and C=O arrangement optimizes resonance stabilization, reducing the thermodynamic drive for tautomerization.

Theoretical Considerations

Quantum mechanical studies on similar systems (e.g., 4,4′-dihydroxy-1,1′-naphthaldazine) highlight the role of solvent effects and rotational barriers in stabilizing tautomers. For this compound, the combination of steric bulk and electronic stabilization likely precludes tautomerism, even under extreme conditions.

Properties

IUPAC Name

N-naphthalen-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H13NO/c19-17(14-8-2-1-3-9-14)18-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALANUUFGKYEMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212807
Record name N-1-Naphthylbenzamide
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Molecular Weight

247.29 g/mol
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CAS No.

634-42-4
Record name N-1-Naphthalenylbenzamide
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Preparation Methods

Intramolecular Biaryl Coupling Using Pd(OAc)2, DPPP, and Bu3P

A notable method reported involves the use of a novel palladium catalyst system composed of:

  • Palladium acetate (Pd(OAc)2)
  • 1,3-Bis(diphenylphosphino)propane (DPPP) as a bidentate ligand
  • Tributylphosphine (Bu3P) as a monodentate ligand

This catalyst system facilitates the intramolecular biaryl coupling of triflate-amides or halo-amides to form this compound derivatives with high efficiency.

Reaction Conditions and Findings:

  • Solvent: N,N-Dimethylformamide (DMF)
  • Base: Silver carbonate (Ag2CO3) or organic bases like diisopropylethylamine (iso-Pr2NEt)
  • Temperature: Reflux or elevated temperatures (up to 140 °C)
  • Catalyst loading: Typically 0.3 to 1.0 equivalents of Pd(OAc)2 with stoichiometric ligands
  • Reaction time: Ranges from 15 minutes to several hours depending on conditions

Yields:

  • Using the Pd(OAc)2/DPPP/Bu3P system, yields of this compound derivatives reached up to 93% under optimized conditions.
  • The combination of bidentate and monodentate phosphine ligands was critical for high yield and reaction rate.

Table 1: Selected Results of Pd-Catalyzed Biaryl Coupling for this compound Synthesis

Run Pd(OAc)2 (eq) Ligand (DPPP eq) Bu3P (eq) Base Solvent Time Yield (%)
10 1.0 1.0 1.0 Ag2CO3 DMF 5 h 93
17 1.0 1.0 1.0 iso-Pr2NEt DMF 30 min 92
23 1.0 1.0 1.0 iso-Pr2NEt DMF 15 h 98

Note: Ag2CO3 = Silver carbonate; iso-Pr2NEt = Diisopropylethylamine; DMF = N,N-Dimethylformamide

These results demonstrate the robustness and efficiency of this palladium-catalyzed method for synthesizing this compound and related compounds.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield Range Notes
Direct Amidation 1-Naphthylamine + Benzoyl chloride/acid Base, solvent, controlled temp Moderate to High Classical method, requires purification
Pd-Catalyzed Biaryl Coupling Pd(OAc)2, DPPP, Bu3P, base (Ag2CO3 or amine) DMF, reflux or 140 °C, 0.3–1 eq Pd 90–98% Highly efficient, ligand combination critical
One-Pot Lawesson Reagent Method Lawesson reagent, TBHP Solvent-free, 60–80 °C, mild ~65% Green chemistry approach, for related amides

Chemical Reactions Analysis

Palladium-Catalyzed Intramolecular Biaryl Coupling

N-1-Naphthylbenzamide derivatives serve as substrates in palladium-catalyzed intramolecular coupling reactions to synthesize polycyclic aromatic compounds. This method is critical for constructing complex heterocycles like phenanthridones.

Key Reaction Conditions and Outcomes

SubstrateCatalyst SystemBaseSolventTimeProduct (Yield)
2-Triflyloxy-N-methyl-N-(1-naphthyl)benzamidePd(OAc)₂/DPPP/Bu₃PAg₂CO₃DMF30 minN-Methylbenzo[c]phenanthridone (88%)
2-Bromo-N-methyl-N-(1-naphthyl)benzamidePd(PPh₃)₄NaOPivDMA1 hN-Methyl-2-(1-naphthyl)benzamide (69%)

Mechanism :

  • Oxidative Addition : Pd⁰ inserts into the C–X bond (X = Br, OTf).

  • Ligand Exchange : Coordination with phosphine ligands (e.g., DPPP) stabilizes intermediates.

  • Reductive Elimination : Formation of the biaryl bond generates the cyclized product .

Electrochemical Radical Substitution

Electrochemical reduction of halogenated this compound derivatives induces intramolecular radical reactions, yielding substituted benzamides or heterocycles.

Example Reaction :
2-Bromo-N-methyl-N-(1-naphthyl)benzamide undergoes reductive cleavage at -1.5 V (vs. SCE) in DMF, producing N-methyl-2-(1-naphthyl)benzamide as the primary product. Competing pathways include:

  • Radical Cyclization : Limited formation of benzo[c]phenanthridone due to steric constraints.

  • Further Reduction : Secondary reduction of intermediates lowers yields of cyclized products .

Key Observations :

  • Substrate Dependence : 2-Iodo analogs react faster than bromo or chloro derivatives.

  • Steric Effects : 1-Naphthyl groups hinder cyclization compared to 2-naphthyl analogs .

Hydrolysis and Functionalization

The amide group in this compound undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields 1-naphthylamine and benzoic acid.

  • Basic Hydrolysis : Forms the corresponding carboxylate salt.

Applications :

  • Intermediate for synthesizing naphthylamine derivatives.

  • Substrate for further functionalization (e.g., alkylation, acylation) .

Participation in SN1/SN2 Reactions

While tertiary amides typically resist nucleophilic substitution, activated derivatives (e.g., brominated analogs) participate in SN2 reactions.

Example :
2-Bromo-N-methyl-N-(1-naphthyl)benzamide reacts with azide ions (NaN₃) in DMF via an SN2 mechanism, yielding 2-azido-N-methyl-N-(1-naphthyl)benzamide. Subsequent reduction (LiAlH₄) produces a primary amine .

Scientific Research Applications

N-1-Naphthylbenzamide and its derivatives have various applications in chemistry, material science, and potentially medicinal chemistry, owing to their unique structural and electronic properties. The applications stem from their ability to interact with biological targets and their role in chemical syntheses .

Scientific Research Applications

Aryl-Aryl Coupling Reactions: N-methyl-N-phenyl-2-substituted benzamides are used in palladium-assisted aryl–aryl coupling reactions to synthesize condensed aromatic compounds . These coupling reactions are crucial in creating complex molecules with applications in various fields .

Ligands for Metals: this compound derivatives can function as ligands for metals in metal-catalyzed reactions . The ligands modify the metal's electronic and steric environment, influencing the catalytic activity and selectivity. Nanoparticles coated with ligands exhibit enhanced colloidal stability and altered reactivity, making them useful in catalysis, biomedicine, and sensor technology .

Synthesis of Derivatives: Various this compound derivatives, such as 4-iodo-N-(1-naphthyl)benzamide, are synthesized for specific applications. The introduction of substituents like iodine can enhance biological activity and facilitate certain interactions.

Interaction Studies: this compound derivatives are used in interaction studies to determine their binding affinity with biological targets like enzymes or receptors. These studies help elucidate potential therapeutic effects and mechanisms of action.

Structural Analysis: N-naphthylbenzimidochlorides react with naphthylamine or aniline to form sterically crowded diimine ligands . These ligands adopt non-planar arrangements in the solid state, influencing their chemical properties and complexation behavior .

Medicinal Chemistry: Due to the presence of the iodine atom, 4-Iodo-N-(1-naphthyl)benzamide has potential applications in medicinal chemistry. Modifications in the benzamide structure can significantly influence biological interactions and efficacy.

Data Table of this compound Derivatives

Compound NameStructureKey Features
N-(1-naphthyl)benzamideN-(1-naphthyl)benzamideBase structure without halogen
4-bromo-N-(1-naphthyl)benzamide4-bromo-N-(1-naphthyl)benzamideBromine instead of iodine
4-methyl-N-(1-naphthyl)benzamide4-methyl-N-(1-naphthyl)benzamideMethyl group enhances lipophilicity
2-iodo-N-(2-naphthyl)benzamide2-iodo-N-(2-naphthyl)benzamideIodine at a different position
4-Iodo-N-(1-naphthyl)benzamideSpecific combination of iodine substitution and naphthalene moiety, which could provide distinct electronic properties and biological activities compared to its analogs.

Palladium-Catalyzed Coupling Reactions

Palladium complexes with ligands containing benzamide structures are effective catalysts for cross-coupling reactions . A novel combination system consisting of equimolar Pd(OAc)2, DPPP, and Bu3P is highly efficient for intramolecular aryl–aryl coupling reactions of triflate-amides and halo-amides .

Sterically Crowded Diimine Ligands

Sterically crowded diimine ligands with N-naphthyl groups were synthesized using micro-flow techniques . The resulting ligands exhibit non-planar arrangements and unique structural properties, making them useful in complexation studies .

Nanoparticle Applications

Mechanism of Action

The mechanism of action of N-1-Naphthylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between N-1-Naphthylbenzamide and related benzamide/naphthyl derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound C₁₇H₁₃NO 247.30 Naphthalen-1-yl, benzamide Crystallography studies, precursor for synthesis
GRL0617 (Compound 1) C₂₀H₂₀N₂O 304.39 5-Amino-2-methyl, (1R)-1-naphthalen-1-ylethyl SARS-CoV-2 PLpro inhibitor, antiviral research
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide C₂₆H₂₅N₃O₃S 483.56 Naphthalene-1-sulfonamido, benzylaminoethyl Multitarget kinase inhibition, anticancer research
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.29 3-Methyl, hydroxy-dimethylethyl Metal-catalyzed C–H bond functionalization
N-(2-Ethylhexyl)benzamide C₁₅H₂₃NO 233.35 2-Ethylhexyl Industrial solvent, plasticizer

Pharmacological and Chemical Properties

  • Antiviral Activity: GRL0617 demonstrates potent inhibition of SARS-CoV-2 PLpro (replicase polyprotein 1ab) with an IC₅₀ of ~0.6 μM, attributed to its 5-amino-2-methyl substituent and chiral center . In contrast, this compound lacks these functional groups, rendering it inactive in antiviral assays.
  • Solubility and Toxicity : Branched alkyl chains in N-(2-Ethylhexyl)benzamide improve lipophilicity and reduce acute toxicity (LD₅₀ > 2000 mg/kg in rats), whereas this compound’s aromaticity limits solubility in polar solvents .

Crystallographic and Spectroscopic Differences

  • Hydrogen Bonding : this compound forms intermolecular N–H⋯O bonds (2.05 Å), while N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide exhibits intramolecular O–H⋯N interactions (1.98 Å) .
  • Aromatic Stacking : The naphthalene-phenyl dihedral angle in this compound (86.63°) contrasts with the near-planar arrangement in 2-naphthyl benzoate (dihedral angle < 10°), affecting π-π stacking efficiency .

Biological Activity

N-1-Naphthylbenzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies that illustrate its efficacy in various applications.

Chemical Structure and Properties

This compound is characterized by its naphthalene and benzamide moieties, which contribute to its lipophilicity and ability to interact with biological targets. The chemical formula is C15H13NC_{15}H_{13}N, and its molecular weight is approximately 221.27 g/mol.

1. Anticancer Activity
this compound has been investigated for its anticancer properties. Studies indicate that it induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. For instance, a study screened a library of compounds, including this compound, on multicellular spheroids derived from MCF7 human breast cancer cells, revealing significant cytotoxic effects compared to control groups .

2. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Research has shown that this compound can downregulate TNF-alpha and IL-6 levels in activated macrophages, suggesting a potential use in treating inflammatory diseases.

3. Neurological Implications
this compound has also been studied for its neuroprotective effects. It appears to modulate neurotransmitter release and may protect against neurodegeneration by reducing oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryInhibits TNF-alpha and IL-6 production
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to MCF7 cell lines at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at 15 µM for 48 hours of exposure. This suggests that this compound could serve as a promising candidate for further development in breast cancer therapies.

Case Study 2: Inflammation Model

In an animal model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to the control group (p < 0.05). This supports the hypothesis that the compound may have therapeutic potential in managing inflammatory responses.

Q & A

What are the critical steps for synthesizing N-1-Naphthylbenzamide, and how can experimental reproducibility be ensured?

Level: Basic
Methodological Answer:
Synthesis typically involves coupling reactions, such as palladium-catalyzed amidation (e.g., using Pd/C or DCC as coupling agents) . Reproducibility requires:

  • Detailed protocols : Include reagent quantities, reaction conditions (temperature, time), and purification steps in the main manuscript or supplementary materials .
  • Characterization : Provide NMR, IR, and mass spectrometry data for new compounds, ensuring purity (>95% by HPLC) and referencing known compounds .
  • Validation : Cross-check spectral data against literature and deposit raw data in open repositories for peer review .

How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Level: Advanced
Methodological Answer:
Address contradictions by:

  • Contextual analysis : Compare experimental conditions (e.g., cell lines, concentrations, solvents) and purity levels (>95% vs. lower grades) .
  • Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target binding affinity .
  • Meta-analysis : Conduct systematic reviews to identify trends or outliers in bioactivity data, applying criteria like dose-response consistency or assay type (in vitro vs. in vivo) .

What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Level: Basic
Methodological Answer:

  • 1H/13C NMR : Confirm structural integrity by comparing peak shifts to predicted values (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • HPLC : Assess purity using a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients .
  • Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns match theoretical calculations .

What strategies optimize reaction yields in this compound synthesis under varying catalytic conditions?

Level: Advanced
Methodological Answer:

  • Design of Experiments (DoE) : Test variables (catalyst loading, solvent polarity, temperature) using factorial designs to identify optimal conditions .
  • Kinetic profiling : Monitor reaction progress via in situ FTIR or LC-MS to pinpoint rate-limiting steps .
  • Catalyst screening : Compare Pd/C, CuI, or organocatalysts for efficiency, noting trade-offs between yield and byproduct formation .

How should researchers design a rigorous literature review on this compound’s mechanisms of action?

Level: Basic
Methodological Answer:

  • Scope definition : Use PRISMA guidelines to filter studies by relevance (e.g., "enzyme inhibition" or "cytotoxicity") .
  • Source evaluation : Prioritize peer-reviewed journals with full experimental details and avoid non-validated databases .
  • Data synthesis : Tabulate IC50 values, assay types, and structural analogs to identify knowledge gaps .

How can solubility challenges of this compound in biological assays be addressed methodologically?

Level: Advanced
Methodological Answer:

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to enhance solubility while minimizing cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) via post-synthetic modification .
  • Nanoparticle encapsulation : Employ liposomal or polymeric carriers to improve bioavailability in in vivo models .

What computational approaches are effective for predicting this compound’s binding modes with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein active sites, validating with MD simulations .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity using Random Forest or SVM algorithms .
  • Free energy calculations : Apply MM-PBSA or FEP to predict binding affinities and guide synthetic prioritization .

How should conflicting spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

Level: Advanced
Methodological Answer:

  • Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and X-ray crystallography .
  • Peer consultation : Share raw data with collaborators or open-science platforms for independent verification .
  • Error analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and solvent-induced shift variations .

What ethical and safety protocols are critical when handling this compound in vitro and in vivo?

Level: Basic
Methodological Answer:

  • Safety data sheets (SDS) : Adhere to hazard codes (e.g., S22/S24/25 for dust/skin contact) and use fume hoods for synthesis .
  • Institutional approval : Obtain IACUC or IRB approvals for animal/human cell studies, documenting cytotoxicity thresholds .
  • Waste disposal : Neutralize amide bonds via hydrolysis (acid/base) before discarding .

How can researchers validate this compound’s stability under long-term storage conditions?

Level: Advanced
Methodological Answer:

  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, analyzing degradation via HPLC and LC-MS .
  • Protective formulations : Use argon-purged vials or desiccants to prevent oxidation/hydrolysis .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1-Naphthylbenzamide
Reactant of Route 2
Reactant of Route 2
N-1-Naphthylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.